Monatepil Maleate

Calcium Channel Blockade Vascular Smooth Muscle In Vitro Pharmacology

Researchers studying integrated cardiovascular and lipid metabolism pathways face inconsistent results when substituting single-target agents for monatepil. Monatepil maleate (AJ-2615) provides a single-entity polypharmacology: Ca²⁺-channel blockade, α₁-adrenoceptor antagonism, and noncompetitive ACAT inhibition. • LDL antioxidant activity: IC₅₀ 28 μmol/L vs. >1 mmol/L for diltiazem/prazosin • Hepatic ACAT inhibition: 51% in vivo; absent with prazosin alone • Vasospastic angina prevention at 0.1 mg/kg i.v.-3× more potent than diltiazem • Clinically validated lipid & glycemic improvements vs. nitrendipine Supplied with certificate of analysis; ready for global shipment.

Molecular Formula C32H34FN3O5S
Molecular Weight 591.7 g/mol
CAS No. 103379-03-9
Cat. No. B216883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonatepil Maleate
CAS103379-03-9
Synonyms11-((4-(4-(4-fluorophenyl)-1-piperazinyl)butyryl)amino)-6,11-dihydrodibenzo(b,e)thiepin maleate
AJ 2615
AJ-2615
monatepil
monatepil maleate
monatepil x maleate
monatepil, (+-) monatepil
monatepil, (R)-isomer
monatepil, (S)-isome
Molecular FormulaC32H34FN3O5S
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C28H30FN3OS.C4H4O4/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyZDZXCYHMVFLGMT-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monatepil Maleate: Dual Calcium and α1-Adrenoceptor Antagonist


Monatepil maleate (AJ-2615, CAS 103379-03-9) is an orally active, small-molecule cardiovascular agent characterized by a unique dual pharmacological profile: it acts as both a calcium channel antagonist and an α1-adrenoceptor antagonist [1]. Additionally, it functions as a noncompetitive inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) [2]. This multifunctional profile distinguishes it from traditional single-target calcium channel blockers or α1-blockers, positioning it as a research tool for investigating integrated cardiovascular and lipid metabolism pathways [3].

1 Dual calcium channel / α1-adrenoceptor antagonist with reported ACAT inhibition — supports integrated cardiovascular and lipid metabolism pathway studies.
2 Orally active research tool — suitable for in vivo cardiovascular and metabolic model research.
3 Single chemical entity with polypharmacology — distinct from single-target or combination approaches.

Why Monatepil Maleate Cannot Be Replaced by Single-Target Agents


Monatepil maleate is not a simple combination of a calcium channel blocker and an α1-antagonist, but a single chemical entity with a distinct polypharmacology that includes ACAT inhibition [1]. Substituting monatepil with a standard calcium channel blocker (e.g., diltiazem or nitrendipine) or a standalone α1-antagonist (e.g., prazosin) fails to replicate its integrated effects on lipid metabolism and atherosclerosis models [2]. For instance, while diltiazem shares similar hypotensive potency with monatepil, it lacks any meaningful α1-blocking activity, and prazosin exhibits weaker anti-atherogenic and lipid-lowering effects [3][4]. Therefore, procurement decisions based on a single mechanism of action overlook the quantifiable, compound-specific differentiation required for research consistency.

Calcium channel blockers (e.g., diltiazem)
Lack α1-adrenoceptor antagonism and ACAT inhibition; may not reproduce integrated lipid-modulating or anti-atherogenic effects reported with monatepil.
α1-Adrenoceptor antagonists (e.g., prazosin)
Lack calcium channel blockade and ACAT inhibition; may not provide equivalent antioxidant or anti-ischemic profiles in model systems.
Dihydropyridine CCBs (e.g., nitrendipine)
Reported to lack significant lipid-profile improvement in clinical endpoint contexts; substitution may overlook compound-specific metabolic effects.

Comparative Evidence Against Key Standards


Calcium Antagonism vs. Metabolites

Monatepil maleate demonstrates significantly higher calcium channel antagonistic activity compared to its own metabolites, indicating the parent compound's crucial role. The calcium antagonistic activities of the major metabolites (AJ-2615-sulfoxide A, AJ-2615-sulfoxide B, and AJ-2615-sulfone) were found to be 1/10 of that of monatepil maleate [1].

Calcium Antagonism vs. Metabolites
Head-to-head
pA₂ = 8.71 (rat aorta)
Parent compound essential for primary mechanism; metabolites may not substitute.
Metabolites showed ~1/10 activity. In vitro rat thoracic aorta.
Calcium Channel Blockade Vascular Smooth Muscle In Vitro Pharmacology

Antioxidant Activity vs. Diltiazem and Prazosin

Monatepil maleate exhibits potent inhibition of LDL lipid hydroperoxidation, a key process in atherogenesis, which is markedly superior to that of the calcium channel blocker diltiazem and the α1-antagonist prazosin. Its antioxidant potency is comparable to that of the reference antioxidant probucol. The IC50 for monatepil was 28 μmol/L, whereas the IC50 values for diltiazem and prazosin were each >1 mmol/L [1].

LDL Antioxidant Activity
Head-to-head
IC₅₀ 28 µmol/L vs. >1 mmol/L (diltiazem, prazosin)
Reported >35-fold higher antioxidant capacity vs. individual comparators.
Copper-induced LDL oxidation assay.
Lipid Peroxidation LDL Oxidation Antioxidant Capacity

Lipid Profile Improvement vs. Nitrendipine

In a randomized, multicenter clinical trial comparing monatepil and the dihydropyridine calcium channel blocker nitrendipine, only monatepil treatment resulted in significant improvements in the lipid profile over 12 weeks. Monatepil significantly decreased total cholesterol, LDL cholesterol, and apolipoprotein B (Apo B) levels, whereas no changes in these parameters were observed in the nitrendipine-treated group [1].

Lipid Profile in Hypertensive Study
Head-to-head
Significant decreases in total-C, LDL-C, Apo B (monatepil) vs. no change (nitrendipine)
Reported endpoint: monatepil associated with lipid-improving effects not seen with nitrendipine.
12-week randomized study; context-dependent.
Lipoprotein Metabolism Hyperlipidemia Clinical Trial

Hepatic ACAT Inhibition vs. Prazosin

Monatepil maleate acts as a noncompetitive inhibitor of hepatic acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol esterification and VLDL assembly. In a 6-month study in cholesterol-fed Japanese monkeys, monatepil maleate (30 mg/kg/day, p.o.) inhibited the diet-induced increase in hepatic ACAT activity by 51%, whereas treatment with the α1-antagonist prazosin had no inhibitory effect on ACAT activity [1].

Hepatic ACAT Inhibition
Head-to-head
51% inhibition of ACAT activity (monatepil) vs. 0% (prazosin)
Unique ACAT-inhibitory mechanism absent in α₁-antagonist comparator.
6-month cholesterol-fed non-human primate model.
ACAT Inhibition Cholesterol Esterification Lipid Metabolism

Myocardial Ischemia Protection vs. Diltiazem

In a rat model of thromboxane A2 agonist (U-46619)-induced myocardial ischemia, monatepil demonstrated a more potent protective effect against ischemic ST-segment elevation than diltiazem. Significant prevention of ST elevation was achieved with a 0.1 mg/kg i.v. dose of monatepil, whereas a three-fold higher dose (0.3 mg/kg i.v.) of diltiazem was required to produce a lesser protective effect [1].

Ischemia Protection
Head-to-head
Significant ST-elevation prevention at 0.1 mg/kg i.v. (monatepil) vs. lesser effect at 0.3 mg/kg i.v. (diltiazem)
Reported >3-fold higher potency in preventing ischemic ST changes.
U-46619-induced rat myocardial ischemia model.
Myocardial Ischemia Vasospastic Angina Cardioprotection

Cardiac Conduction Safety vs. Diltiazem and Verapamil

While monatepil prolongs atrio-His (AH) bundle conduction time in isolated rabbit hearts, similar to diltiazem and verapamil, this effect is significantly attenuated in vivo. In anesthetized dogs, monatepil (0.1-1.0 mg/kg i.v.) did not prolong the AH interval, unlike diltiazem and verapamil [1]. Furthermore, in conscious dogs, monatepil at an oral dose of 100 mg/kg produced no electrocardiographic changes, whereas diltiazem at 10 mg/kg p.o. caused PR interval prolongation and QRS wave disappearance [1].

Cardiac Conduction Profile
Head-to-head
No AH prolongation in vivo (monatepil) vs. prolongation (diltiazem, verapamil)
Reported wider conduction safety margin in vivo; may support research with lower dromotropic risk.
In vivo dog electrocardiography; translational context may differ.
Cardiac Safety Electrophysiology AV Conduction

Validated Research Applications


Atherosclerosis and Lipid Metabolism Models

Monatepil maleate is uniquely suited for research in atherosclerosis and lipid metabolism, as supported by multiple lines of comparative evidence. Its potent antioxidant activity on LDL (IC50 28 μmol/L vs. >1 mmol/L for diltiazem/prazosin) [1] and its noncompetitive inhibition of hepatic ACAT (51% inhibition in vivo, absent with prazosin) [2] are mechanisms directly linked to its demonstrated ability to suppress atherosclerotic lesion development and lower plasma lipids in a high-cholesterol-fed non-human primate model. This makes it an essential tool for investigating integrated anti-atherogenic and lipid-modifying strategies.

Hypertension with Concomitant Metabolic Profiling

For studies examining the interplay between hypertension and metabolic disorders, monatepil maleate provides a distinct advantage over standard calcium channel blockers. In a direct clinical comparison with nitrendipine, only monatepil significantly improved lipid parameters (total cholesterol, LDL, Apo B) and glycemic control (HbA1c) in hypertensive patients [1]. This evidence supports its procurement for experimental models designed to capture the multifaceted cardiovascular and metabolic effects of an antihypertensive agent.

Vasospastic Angina and Myocardial Ischemia Models

Monatepil maleate demonstrates quantifiable superiority in models of vasospastic angina. It prevented U-46619-induced myocardial ischemia at a dose (0.1 mg/kg i.v.) three times lower than that of diltiazem, which offered less protection [1]. This higher potency, combined with a favorable cardiac conduction safety profile compared to verapamil and diltiazem [2], positions monatepil as a preferred compound for investigating ischemic heart disease where both efficacy and arrhythmogenic risk are key endpoints.

Application
Selection Property
Validation Focus
Atherosclerosis and lipid metabolism studies
Integrated antioxidant and ACAT inhibition profile
LDL oxidation and hepatic ACAT activity endpoints
Hypertension-metabolic interaction studies
Lipid-modifying and glycemic endpoint context
Lipoprotein profile and HbA1c in model
Vasospastic angina and myocardial ischemia studies
Cardioprotective potency and conduction safety profile
ST-segment elevation and AV conduction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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